
5-(4-Methylphenyl)imidazolidine-2,4-dione
説明
5-(4-Methylphenyl)imidazolidine-2,4-dione, also known as 5-MPID, is a heterocyclic aromatic compound with a wide range of applications in the field of synthetic organic chemistry. It is a cyclic imidazolidine derivative with a five-membered ring and two nitrogen atoms, and is a member of the imidazolidine family. 5-MPID has been used as a building block in the synthesis of a number of compounds, including drugs, polymers, and materials. It has also been used as a catalyst in various reactions, including those involving organometallic compounds, and as a ligand in coordination chemistry.
科学的研究の応用
Dual Receptor and Serotonin Transporter Affinity
5-Arylimidazolidine-2,4-dione derivatives, including 5-(4-Methylphenyl)imidazolidine-2,4-dione, have been studied for their dual affinity toward 5-HT1A receptors and serotonin transporters (SERT). These compounds exhibit properties that may enhance SERT blocking efficacy, partial 5-HT1A agonism, and 5-HT2A antagonism. They also show selectivity over adrenergic α1 receptors. Some derivatives demonstrated promising antidepressant and anxiolytic activities in animal models, indicating their potential in mental health treatments (Czopek et al., 2013).
DNA Binding Studies
Imidazolidine derivatives like this compound have been examined for their DNA binding affinity. This research is incited by their structural diversity and potential anti-tumor activities. The strength of their binding to DNA has been explored using techniques like cyclic voltammetry and UV-Vis spectroscopy, suggesting their relevance in cancer research and potential as anti-cancer drugs (Shah et al., 2013).
Antidepressant Activity
Studies on derivatives of imidazolidine-2,4-dione, including the 5-(4-Methylphenyl) variant, have shown potential antidepressant activity. For instance, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a similar compound, exhibited antidepressant effects in mice without significant inhibition of monoamine uptake or monoamine oxidase activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).
Antitumor Activity
The design and synthesis of imidazolidine-2,4-dione analogues, including those with a 5-(4-Methylphenyl) structure, have been evaluated for their antitumor activities. Some compounds have shown significant cytotoxic potency against various cancer cell lines, highlighting their potential in cancer therapy (El-Sayed et al., 2018).
Pharmacological Evaluation
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated pharmacologically. Their binding with androgen receptors has been studied, suggesting potential applications in treating conditions related to androgen receptors (Jawhar et al., 2018).
5-HT1A Receptor Agonist with Potential Antidepressant and Anxiolytic Activity
Certain imidazolidine-2,4-dione derivatives have been synthesized and shown to exhibit high affinity for 5-HT1A and 5-HT2A receptors. Some compounds demonstrated significant antidepressant-like effects in animal models, indicating their potential in mental health treatments (Czopek et al., 2010).
作用機序
Target of Action
The primary targets of 5-(4-Methylphenyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in various cellular processes .
Mode of Action
This compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The compound binds to conserved residues in both TNKS-1 and TNKS-2, leading to high-affinity interactions . This binding results in the inhibition of TNKS-1 and TNKS-2 .
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 by this compound affects several biochemical pathways. TNKS are known to be involved in various oncogenic pathways such as telomeric sustentation, the hippo (HPO)-signaling pathway, supervision of cell division, the uptake of glucose, and the Wnt/β-catenin pathway . The inhibition of TNKS can therefore disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s binding free energy towards tnks-1 and tnks-2 has been estimated to be -4388 kcal/mol and -3079 kcal/mol, respectively . This indicates a favorable binding, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of TNKS-1 and TNKS-2 . This leads to disruptions in the biochemical pathways that these proteins are involved in, potentially leading to antitumor effects .
生化学分析
Biochemical Properties
It is known that imidazolidine-2,4-dione derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
5-(4-methylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJOIZOYRMNZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512575 | |
| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69489-37-8 | |
| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)

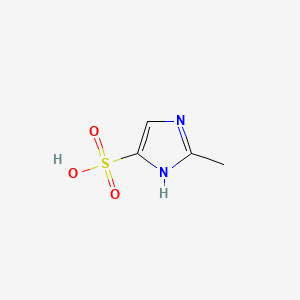
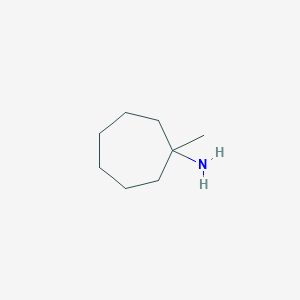

![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
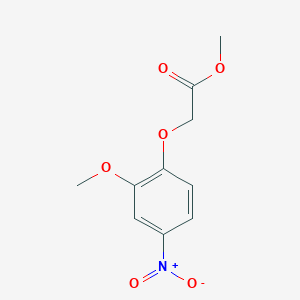
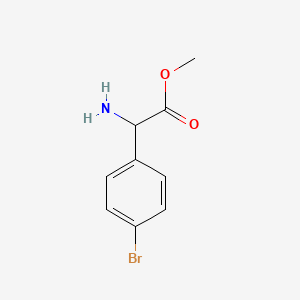
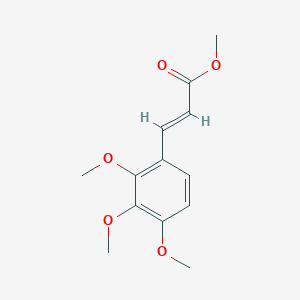
![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)


![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)
